6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Thienopyrimidine Chemistry: Fundamental Research Perspectives
Historical Development of Thienopyrimidine Research
Thienopyrimidines first gained attention in the mid-20th century as bioisosteres of purine bases, particularly adenine and guanine. Early synthetic efforts focused on mimicking purine’s bicyclic structure to modulate nucleotide-related pathways. The thieno[2,3-d]pyrimidine isomer, characterized by a fused thiophene and pyrimidine ring, became a focal point due to its synthetic accessibility and adaptability. Initial work by Elion and Hitchings in the 1950s on purine antimetabolites indirectly spurred interest in thienopyrimidines, though their therapeutic potential remained underexplored until the 1990s.
The 2000s marked a turning point with the discovery of thienopyrimidines as kinase inhibitors. For example, derivatives targeting phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor (VEGFR) demonstrated nanomolar potency, validating the scaffold’s versatility. Concurrently, advancements in heterocyclic synthesis enabled precise modifications at the 4-, 5-, and 6-positions of the thienopyrimidine core, paving the way for derivatives like 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one. Recent studies have further elucidated its role in targeting bacterial respiratory complexes, such as Helicobacter pylori’s NADH:ubiquinone oxidoreductase (Complex I), where substitutions at the 6-position critically influence binding.
Significance of Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold’s medicinal relevance stems from its structural mimicry of purines and its capacity for diverse functionalization. Key attributes include:
- Bioisosteric Mimicry : The scaffold’s planar structure and nitrogen placement allow it to occupy purine-binding pockets in enzymes and receptors. For instance, PI3K inhibitors like 6g and 6k exploit this mimicry to compete with ATP at the kinase active site.
- Synthetic Versatility : Modular synthesis routes enable rapid derivatization. A common approach involves condensing 2-aminothiophene-3-carboxylates with urea or thiourea to form the pyrimidine ring, followed by chlorination and nucleophilic substitution at the 4-position. For 6-substituted derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces groups like isopropyl.
- Broad Pharmacological Activity : Thieno[2,3-d]pyrimidines exhibit anticancer, antimicrobial, and anti-inflammatory properties. For example, compound 26 (IC~50~ = 0.0068 μM) inhibits H. pylori by binding to the NuoD subunit of Complex I, a mechanism confirmed via resistance mutation studies.
Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
6-Isopropyl Substitution: Structure-Function Paradigms
The 6-isopropyl group in thieno[2,3-d]pyrimidin-4(3H)-one exemplifies rational design to enhance target engagement. Key structure-function insights include:
- Steric and Hydrophobic Effects : The isopropyl group’s branched alkyl chain increases lipophilicity (clogP ≈ 2.8), promoting penetration into hydrophobic enzyme pockets. In H. pylori Complex I, this group occupies a cleft near T400 and A402 residues, with van der Waals interactions stabilizing the inhibitor-enzyme complex.
- Resistance Mitigation : Mutations at NuoD positions T400I and A402P confer resistance to thienopyrimidines, but the isopropyl group’s bulkiness may reduce vulnerability to such mutations compared to smaller substituents.
- Synthetic Optimization : Introducing isopropyl at C6 requires regioselective alkylation. A reported method involves reacting 2H-thieno[2,3-d]oxazine-2,4(1H)-dione with isopropylamine under basic conditions, yielding the target compound in 46–86% yields.
Computational Insights:
Docking studies using a NuoD homology model reveal that the 6-isopropyl group orients the thienopyrimidine core into a π-stacking interaction with F391, while the 4-hydroxyl group hydrogen-bonds with T400. This dual interaction explains the compound’s submicromolar potency and selectivity over human Complex I.
Properties
IUPAC Name |
6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXYXDJHZOFGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Synthesis Approach
The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, forms the basis for constructing the thieno[2,3-d]pyrimidine core. Adapted from WO2015114663A1, this method involves:
- Preparation of ethyl 2-amino-5-isopropylthiophene-3-carboxylate : A Gewald reaction between ethyl cyanoacetate, isopropyl ketone, and sulfur in ethanol catalyzed by diethylamine yields the 2-aminothiophene precursor.
- Cyclization to thieno[2,3-d]pyrimidin-4(3H)-one : Heating the thiophene ester with formamide and ammonium acetate at 180°C induces cyclization, forming the pyrimidine ring.
Example Protocol (adapted from Patent WO2015114663A1):
- Step 1 : Ethyl cyanoacetate (0.1 mol), pentan-2-one (0.1 mol), sulfur (0.12 mol), and diethylamine (0.05 mol) in ethanol are refluxed for 6 hours. The product, ethyl 2-amino-5-isopropylthiophene-3-carboxylate, is isolated in 65–70% yield.
- Step 2 : The ester (0.05 mol) is heated with formamide (10 mL) and ammonium acetate (0.1 mol) at 180°C for 4 hours. The crude product is crystallized from ethanol to yield this compound (58–62% yield).
Key Advantages : Scalability and compatibility with diverse substituents.
Cyclization of 2-Aminothiophene-3-Carbonitrile Derivatives
An alternative route reported by El-Gazzar et al. utilizes 2-amino-5-isopropylthiophene-3-carbonitrile as a precursor:
- Synthesis of 2-amino-5-isopropylthiophene-3-carbonitrile : Gewald reaction of malononitrile, isopropyl ketone, and sulfur in ethanol.
- Formation of the pyrimidinone ring : Treatment with formic acid and hydrochloric acid under reflux forms this compound via cyclocondensation.
Example Protocol (adapted from El-Gazzar et al.):
- Step 1 : Malononitrile (0.1 mol), isopropyl ketone (0.1 mol), sulfur (0.12 mol), and diethylamine (0.05 mol) in ethanol are stirred at 70°C for 4 hours to yield 2-amino-5-isopropylthiophene-3-carbonitrile (75% yield).
- Step 2 : The carbonitrile (0.05 mol) is refluxed with formic acid (20 mL) and concentrated HCl (1 mL) for 12 hours. The product is crystallized from dimethylformamide (DMF), yielding 55–60% of the target compound.
Key Advantages : Higher functional group tolerance for subsequent derivatization.
Post-Functionalization Modifications
The 6-isopropyl group can be introduced via alkylation or Friedel-Crafts acylation after constructing the thienopyrimidine core. For example:
- Alkylation : Reacting 6-bromothieno[2,3-d]pyrimidin-4(3H)-one with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C.
- Friedel-Crafts : Using isopropyl chloride and aluminum chloride in dichloromethane.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Optimal cyclization occurs at 180°C for 4–6 hours. Prolonged heating (>8 hours) leads to decomposition.
Analytical Characterization and Spectral Data
Physicochemical Properties
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.10 (septet, 1H, CH(CH₃)₂), 6.85 (s, 1H, thiophene-H), 8.45 (s, 1H, pyrimidine-H).
- IR : Peaks at 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienopyrimidine derivatives with reduced functional groups.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key differences among thieno[2,3-d]pyrimidin-4(3H)-one derivatives arise from substituents at positions 2, 3, 5, 6, and 5. These modifications influence solubility, acidity (pKa), and reactivity.
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on analogs in .
Antifungal and Fungicidal Activity
- Compound 6h: Exhibits 92% inhibition against Colletotrichum gossypii at 50 mg/L, attributed to the dichlorophenoxy group’s electron-withdrawing effects and triazole-mediated hydrogen bonding .
- 5,6,7,8-Tetrahydrobenzo-fused analogs (e.g., 6b, 6d) : Higher yields (80–82%) suggest improved synthetic accessibility, but reduced antifungal potency compared to 6h .
Kinase Inhibition
Key Research Findings
Substituent-Driven Bioactivity: Halogenated (e.g., bromophenoxy) and triazole-containing derivatives exhibit superior biological activity due to electronic and steric effects .
Hydrophobicity vs. Solubility : Bulky groups like isopropyl or tetrahydrobenzo improve lipophilicity but may reduce aqueous solubility, necessitating formulation optimization .
Synthetic Flexibility : The core scaffold supports diverse functionalization, enabling rapid generation of libraries for structure-activity relationship (SAR) studies .
Biological Activity
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10N2OS
- Molecular Weight : 194.26 g/mol
- CAS Number : 502651-65-2
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit various mechanisms of action. The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes.
Antitubercular Activity
One significant area of research focuses on the compound's potential as an antitubercular agent. A study highlighted that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one showed promising activity against Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial growth through interference with metabolic pathways critical to the pathogen's survival .
Research Findings
Several studies have investigated the biological effects and pharmacological potential of this compound:
- Antimicrobial Properties : In vitro assays demonstrated that the compound exhibits antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth.
- Cytotoxicity : The compound was evaluated for cytotoxic effects on human cancer cell lines. Results showed selective cytotoxicity, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes linked to inflammatory processes, indicating its potential as an anti-inflammatory agent.
Case Study 1: Antitubercular Screening
In a systematic screening of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antitubercular activity, this compound was identified as a lead compound with significant activity against M. tuberculosis. The study utilized both in vitro and in vivo models to evaluate efficacy and safety profiles.
Case Study 2: Cancer Cell Line Testing
A study assessed the effects of this compound on various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted thiophene precursors with pyrimidine-forming reagents (e.g., urea or thiourea derivatives). Key steps may involve oxidative cyclization using catalysts like lithium iodide, followed by substitution reactions to introduce the isopropyl group at the 6-position. Purification often employs column chromatography, and structural confirmation is achieved via NMR, IR, and mass spectrometry .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Spectroscopic techniques are critical:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly the thienopyrimidine core and isopropyl substituent.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography (if crystalline): To resolve bond angles and stereochemistry.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require 2D NMR (COSY, HSQC) for resolution .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- Enzyme Inhibition Studies : For COX-2 selectivity, using fluorometric or colorimetric assays with indomethacin as a control .
- Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-labeled compounds) to quantify affinity for targets like kinases or GPCRs .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess therapeutic windows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key parameters include:
- Catalysts : Lithium iodide or palladium complexes for cyclization .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Maintain 80–100°C to avoid side reactions.
Example optimization table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (LiI) | 10 mol% | +25% efficiency |
| Solvent | DMF/H2O (3:1) | Reduced byproducts |
| Reaction Time | 12–16 hours | >90% conversion |
| Refer to for detailed protocols. |
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Contradictions (e.g., ambiguous NOE signals) require:
- 2D NMR Techniques : HSQC for carbon-hydrogen correlation; NOESY for spatial proximity.
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data.
- Alternative Synthesis Routes : Validate intermediates to isolate structural ambiguities .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., alkyl chains, halogens) at positions 2, 3, and 6.
- Biological Profiling : Test analogs against target enzymes/receptors to correlate activity with structural features.
- Computational Docking : AutoDock or Schrödinger Suite to predict binding modes and guide design .
Q. How to address solubility challenges in biological assays?
- Methodological Answer : For low aqueous solubility:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
Methodological Recommendations for Advanced Studies
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to identify key binding residues .
- Pharmacokinetics : Employ LC-MS/MS for plasma stability and metabolic profiling in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
